1-(6-methylpyridazin-3-yl)-N-(2,3,4-trifluorophenyl)piperidine-3-carboxamide
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Overview
Description
1-(6-methylpyridazin-3-yl)-N-(2,3,4-trifluorophenyl)piperidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a pyridazine ring, and a trifluorophenyl group
Preparation Methods
The synthesis of 1-(6-methylpyridazin-3-yl)-N-(2,3,4-trifluorophenyl)piperidine-3-carboxamide typically involves multiple steps, each requiring specific reagents and conditions. Here is a general outline of the synthetic route:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Pyridazine Ring: The pyridazine ring is introduced via a condensation reaction between a hydrazine derivative and a diketone.
Attachment of the Trifluorophenyl Group: The trifluorophenyl group is incorporated through a nucleophilic substitution reaction using a trifluorobenzene derivative.
Final Coupling Reaction: The final step involves coupling the piperidine and pyridazine intermediates with the trifluorophenyl group under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
1-(6-methylpyridazin-3-yl)-N-(2,3,4-trifluorophenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the trifluorophenyl group, using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(6-methylpyridazin-3-yl)-N-(2,3,4-trifluorophenyl)piperidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(6-methylpyridazin-3-yl)-N-(2,3,4-trifluorophenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
When compared to similar compounds, 1-(6-methylpyridazin-3-yl)-N-(2,3,4-trifluorophenyl)piperidine-3-carboxamide stands out due to its unique combination of functional groups and resulting properties. Similar compounds may include:
1-(6-methylpyridazin-3-yl)-N-phenylpiperidine-3-carboxamide: Lacks the trifluorophenyl group, resulting in different chemical and biological properties.
1-(6-methylpyridazin-3-yl)-N-(2,4-difluorophenyl)piperidine-3-carboxamide:
The uniqueness of this compound lies in its specific structural features, which confer distinct advantages in terms of reactivity, stability, and potential for diverse applications.
Properties
IUPAC Name |
1-(6-methylpyridazin-3-yl)-N-(2,3,4-trifluorophenyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O/c1-10-4-7-14(23-22-10)24-8-2-3-11(9-24)17(25)21-13-6-5-12(18)15(19)16(13)20/h4-7,11H,2-3,8-9H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMPVMIEZBVWKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=C(C(=C(C=C3)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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